
RdRP-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RdRP-IN-6 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme is essential for the synthesis of RNA from an RNA template, a process that is not found in human cells, making RdRP a prime target for antiviral drug development. This compound has shown promise in inhibiting the replication of various RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RdRP-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and reducing agents.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
RdRP-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using halogenating or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学研究应用
RdRP-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RNA-dependent RNA polymerase and its effects on RNA synthesis.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to develop new antiviral strategies.
Medicine: Investigated as a potential antiviral drug for the treatment of diseases caused by RNA viruses, such as COVID-19.
Industry: Utilized in the development of antiviral coatings and materials to prevent the spread of RNA viruses.
作用机制
RdRP-IN-6 exerts its effects by binding to the active site of the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the replication of viral RNA, effectively halting the proliferation of the virus. The molecular targets of this compound include key residues in the active site of the enzyme, which are essential for its catalytic function .
相似化合物的比较
Similar Compounds
Remdesivir: Another RdRP inhibitor used for the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and COVID-19.
Uniqueness of RdRP-IN-6
This compound is unique in its high specificity and potency against the RNA-dependent RNA polymerase enzyme. Unlike some other inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its unique chemical structure allows for strong binding affinity to the active site of RdRP, making it a promising candidate for further development as an antiviral drug .
属性
分子式 |
C41H67N8O7PSi2 |
|---|---|
分子量 |
871.2 g/mol |
IUPAC 名称 |
2-ethylbutyl (2S)-2-[[[(1R,3S,4S)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2H-triazol-4-yl)cyclopentyl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1 |
InChI 键 |
POAFNJXTVHOXGZ-OIZPLCDVSA-N |
手性 SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@H]1C[C@]([C@@H](C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
规范 SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


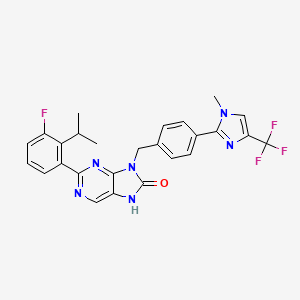
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
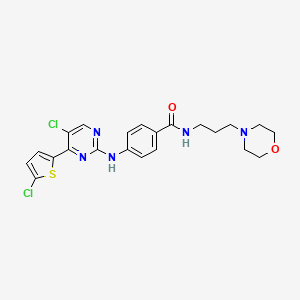
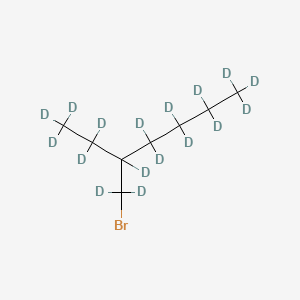
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
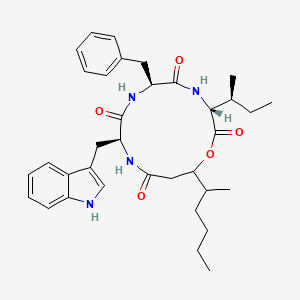
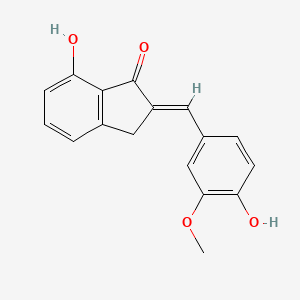
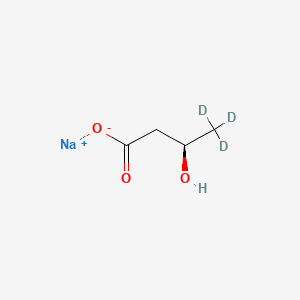
![[5'-13C]uridine](/img/structure/B12394831.png)
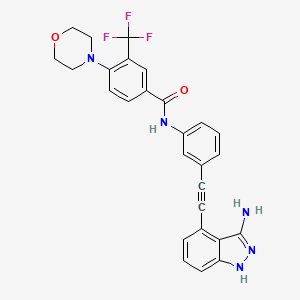
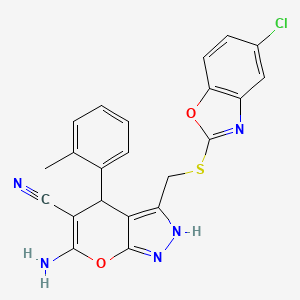
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)


